4-Methoxy Moxonidine

Beschreibung

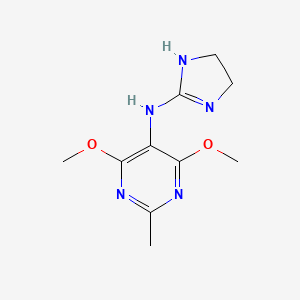

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-(4,5-dihydro-1H-imidazol-2-yl)-4,6-dimethoxy-2-methylpyrimidin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N5O2/c1-6-13-8(16-2)7(9(14-6)17-3)15-10-11-4-5-12-10/h4-5H2,1-3H3,(H2,11,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFOAVLDLJHAHLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C(=N1)OC)NC2=NCCN2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Synthesis of 4 Methoxy Moxonidine

Retrosynthetic Analysis of the 4-Methoxy Moxonidine (B1115) Chemical Structure

A retrosynthetic analysis of 4-Methoxy Moxonidine (I) reveals a logical pathway for its synthesis, starting from simpler, commercially available precursors. The primary disconnection points are the C-N bond between the pyrimidine (B1678525) ring and the imidazolidine (B613845) nitrogen, and the C-O bond of the methoxy (B1213986) group.

The C-N bond disconnection suggests a precursor aminopyrimidine and a suitable imidazolidine derivative. This leads to 4-amino-6-chloro-2-methyl-5-(substituted)-pyrimidine (II) and a 2-aminoimidazoline equivalent. The substitution of the amino group on the imidazolidine with a leaving group, or the activation of the imidazolidine ring, would be necessary for this coupling.

Further disconnection of the methoxy group via a C-O bond cleavage points to a dichloropyrimidine precursor, 4,6-dichloro-2-methyl-5-aminopyrimidine (III). This intermediate is a key building block, allowing for the sequential and regioselective introduction of the imidazolidine and methoxy functionalities. The synthesis of this dichloropyrimidine can be traced back to simpler acyclic precursors through established pyrimidine ring synthesis methodologies. This retrosynthetic strategy forms the foundation for the classical synthetic routes to the moxonidine core structure.

Classical and Established Synthetic Routes to the Moxonidine Core Structure

The synthesis of the moxonidine core, which is structurally analogous to this compound, involves the systematic assembly of the pyrimidine and imidazolidine rings.

Synthesis of Pyrimidine Ring Precursors

A crucial precursor for the synthesis of the moxonidine core is 5-amino-4,6-dichloro-2-methylpyrimidine. The synthesis of this intermediate can be achieved through a multi-step process. One common method involves the nitration of 4,6-dihydroxy-2-methylpyrimidine, followed by chlorination and subsequent reduction of the nitro group.

An alternative and efficient route starts with the cyclization of acetamidine hydrochloride and diethyl malonate in the presence of a base like sodium methoxide (B1231860) to yield 4,6-dihydroxy-2-methylpyrimidine epa.govasianpubs.org. This intermediate is then nitrated using a mixture of nitric and sulfuric acids to produce 4,6-dihydroxy-2-methyl-5-nitropyrimidine. The hydroxyl groups are subsequently replaced by chlorine atoms using a chlorinating agent such as phosphorus oxychloride (POCl₃) to give 4,6-dichloro-2-methyl-5-nitropyrimidine epa.govasianpubs.org. Finally, the nitro group is reduced to an amino group, for instance, by catalytic hydrogenation using a catalyst like Raney nickel, to afford the desired 5-amino-4,6-dichloro-2-methylpyrimidine guidechem.com.

| Step | Reactants | Reagents | Product |

| 1 | Acetamidine hydrochloride, Diethyl malonate | Sodium methoxide | 4,6-dihydroxy-2-methylpyrimidine |

| 2 | 4,6-dihydroxy-2-methylpyrimidine | Nitric acid, Sulfuric acid | 4,6-dihydroxy-2-methyl-5-nitropyrimidine |

| 3 | 4,6-dihydroxy-2-methyl-5-nitropyrimidine | Phosphorus oxychloride | 4,6-dichloro-2-methyl-5-nitropyrimidine |

| 4 | 4,6-dichloro-2-methyl-5-nitropyrimidine | Raney nickel, H₂ | 5-amino-4,6-dichloro-2-methylpyrimidine |

Formation of the Imidazolidine Ring Moiety

The imidazolidine ring, specifically the 2-aminoimidazoline moiety, is another critical component of the moxonidine structure. The synthesis of 2-aminoimidazolines can be achieved through several methods. A common approach involves the reaction of ethylenediamine with a cyanogen halide, such as cyanogen bromide, which leads to the formation of the cyclic guanidine (B92328) structure of 2-aminoimidazoline.

In the context of moxonidine synthesis, a pre-formed and activated imidazolidine derivative is typically used. A key intermediate is 1-acyl-2-imidazolidinone. The reaction of the 5-amino-4,6-dichloro-2-methylpyrimidine with a derivative of 1-acyl-imidazolidin-2-one is a pivotal step in forming the core structure of moxonidine. This reaction forms the C-N bond between the pyrimidine ring and the imidazolidine nitrogen.

Introduction of the 4-Methoxy Group: Specific Methodologies

The final key step in the synthesis of this compound is the regioselective introduction of the methoxy group onto the dichloropyrimidine ring. This is typically achieved through a nucleophilic aromatic substitution reaction.

Nucleophilic Aromatic Substitution Reactions for Methoxy Group Introduction

The reaction of the dichlorinated moxonidine precursor with a methoxide source results in the displacement of one of the chlorine atoms. The pyrimidine ring is activated towards nucleophilic attack by the electron-withdrawing nitrogen atoms. The substitution preferentially occurs at the 4-position over the 6-position. This regioselectivity is attributed to the electronic effects of the pyrimidine nitrogen atoms and the amino substituent at the 5-position. The nitrogen atoms in the pyrimidine ring create electron-deficient carbon centers, with the C4 and C6 positions being the most susceptible to nucleophilic attack. The amino group at the 5-position can influence the relative reactivity of the two chlorine atoms.

The reaction is typically carried out by treating the 4,6-dichloro intermediate with sodium methoxide in methanol (B129727). The methoxide ion acts as the nucleophile, attacking the electron-deficient carbon atom and displacing the chloride ion.

| Reactant | Reagent | Product |

| 4,6-dichloro-N-(4,5-dihydro-1H-imidazol-2-yl)-2-methylpyrimidin-5-amine | Sodium methoxide/Methanol | 4-chloro-6-methoxy-N-(4,5-dihydro-1H-imidazol-2-yl)-2-methylpyrimidin-5-amine (Moxonidine) |

Optimized Reaction Conditions and Catalytic Approaches for Methoxy Substitution

Optimization of the methoxy substitution reaction is crucial for achieving high yields and purity. Factors such as the choice of base, solvent, and reaction temperature can significantly impact the outcome. While sodium methoxide is a commonly used reagent, other bases can also be employed. The use of a non-ionic organic base in methanol has been reported to provide a more robust and reproducible process, leading to a product with higher purity that may not require further purification steps.

The reaction is typically conducted at elevated temperatures to facilitate the substitution. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the product is isolated by filtration or extraction and may be further purified by recrystallization if necessary. While catalytic approaches for the methoxylation of chloropyrimidines exist, for the synthesis of moxonidine and its analogs, the stoichiometric use of a strong base like sodium methoxide remains the predominant method described in the literature.

| Parameter | Condition |

| Nucleophile | Sodium methoxide |

| Solvent | Methanol |

| Base | Sodium methoxide or non-ionic organic bases |

| Temperature | Elevated temperatures (e.g., reflux) |

Novel and Green Chemistry Approaches in this compound Synthesis

The traditional synthesis of Moxonidine involves the reaction of 4,6-dichloro-2-methyl-5-(1-acetyl-2-imidazolin-2-yl)-aminopyrimidine (DMAIA) with sodium methoxide to substitute one of the chloro groups with a methoxy group. google.comgoogleapis.com While effective, this method utilizes a highly reactive and hazardous reagent (sodium methoxide).

A more environmentally benign pathway has been developed, which avoids the use of sodium methoxide. This novel process involves reacting the same precursor, DMAIA, with methanol in the presence of a non-ionic organic base. google.com Strong, non-nucleophilic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are particularly effective for this transformation. googleapis.com This approach offers several advantages aligned with the principles of green chemistry:

Safer Reagents: It replaces the hazardous sodium methoxide with a less corrosive and more manageable organic base.

Improved Process Simplicity: Methanol serves as both the methoxy source and the reaction solvent, simplifying the reaction mixture. google.comgoogleapis.com

Waste Reduction: The process allows for the direct isolation of Moxonidine from the reaction mixture, potentially reducing the need for extensive purification steps and minimizing solvent waste. google.com

Table 1: Comparison of Traditional and Greener Synthetic Pathways for Moxonidine

| Feature | Traditional Method | Environmentally Benign Pathway |

|---|---|---|

| Methoxylation Agent | Sodium Methoxide (NaOMe) google.comgoogleapis.com | Methanol (MeOH) google.com |

| Base | Sodium Methoxide (acts as base) googleapis.com | Non-ionic organic base (e.g., DBU) googleapis.com |

| Solvent | Methanol googleapis.com | Methanol (serves as both solvent and reagent) google.com |

| Safety Profile | Involves highly reactive, corrosive NaOMe | Avoids NaOMe, uses more manageable organic base |

| Process Efficiency | Standard process | Simplified workup, direct product isolation google.com |

Microwave-Assisted and Flow Chemistry Techniques

While specific applications to Moxonidine synthesis are not extensively documented in publicly available literature, the principles of microwave-assisted organic synthesis (MAOS) and flow chemistry represent significant potential for process optimization.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in synthetic chemistry, known for dramatically reducing reaction times, increasing yields, and often enhancing product purity by minimizing side reactions. nih.gov This technology uses the ability of polar molecules to transform electromagnetic energy into heat, leading to rapid and uniform heating of the reaction mixture. sphinxsai.com In the context of Moxonidine synthesis, the methoxylation step is a prime candidate for microwave assistance. The application of microwave energy could potentially accelerate the substitution of the chlorine atom, whether using the traditional sodium methoxide method or the DBU-catalyzed green approach. jchps.com

Table 2: Potential Advantages of Microwave-Assisted Moxonidine Synthesis (Hypothetical)

| Parameter | Conventional Heating | Microwave-Assisted Heating |

|---|---|---|

| Reaction Time | Hours googleapis.com | Potentially minutes nih.gov |

| Heating Method | External, slow, non-uniform | Internal, rapid, uniform sphinxsai.com |

| Energy Efficiency | Lower | Higher |

| Yield & Purity | Standard | Often improved due to reduced side reactions nih.gov |

| Process Control | Standard | Precise temperature and pressure control |

Flow Chemistry Techniques: Flow chemistry, where reactions are performed in a continuous stream through a tube or microreactor rather than in a flask, offers substantial advantages in safety, scalability, and consistency. thieme-connect.deeuropa.eu This methodology is particularly beneficial for managing highly exothermic reactions and handling hazardous reagents by minimizing the volume of reactive material present at any given moment. europa.eunih.gov

Adapting the synthesis of Moxonidine to a flow process could involve pumping a solution of DMAIA and the base (e.g., DBU in methanol) through a heated reactor coil. This setup would allow for:

Enhanced Safety: Precise temperature control minimizes the risk of runaway reactions, a key consideration for large-scale production. europa.eu

Superior Mixing and Heat Transfer: The high surface-area-to-volume ratio in flow reactors ensures efficient mixing and rapid heat dissipation. europa.eu

Scalability: Production can be scaled up by simply running the system for longer periods, avoiding the challenges of scaling up batch reactors. thieme-connect.de

Automation: Flow systems are readily automated, allowing for precise control over reaction parameters like temperature, flow rate, and residence time, leading to higher product consistency. europa.eu

Stereoselective Synthesis Approaches for Chiral Analogues (if applicable to specific derivatives)

Moxonidine itself is an achiral molecule and does not possess any stereocenters. Therefore, stereoselective synthesis is not relevant to the production of Moxonidine itself.

However, in the broader context of medicinal chemistry, the synthesis of chiral analogues of a successful drug is a common strategy to explore structure-activity relationships, potentially leading to derivatives with improved efficacy or a better side-effect profile. Should the development of chiral analogues of Moxonidine be pursued—for instance, by introducing a stereocenter on the imidazoline (B1206853) ring or a substituent—stereoselective synthesis would become critical.

General approaches for the stereoselective synthesis of such hypothetical chiral derivatives could include:

Use of Chiral Auxiliaries: A temporary chiral group could be attached to a precursor molecule to direct the stereochemical outcome of a key reaction, after which the auxiliary is removed. The use of N-tert-sulfinyl imines is a powerful method for controlling the stereoselective addition of nucleophiles to form chiral amines. mdpi.com

Asymmetric Catalysis: A small amount of a chiral catalyst (e.g., a transition metal complex with a chiral ligand or an organocatalyst) can be used to generate a large amount of an enantiomerically enriched product. mdpi.com

Resolution: A racemic mixture of a chiral intermediate or the final product could be separated into its individual enantiomers using techniques such as chiral chromatography or crystallization with a chiral resolving agent.

Challenges in Scalable and Cost-Effective Synthesis of this compound

Transitioning a synthetic route from the laboratory to large-scale industrial production presents numerous challenges related to scalability, safety, and cost.

Key Challenges Include:

Reagent Handling and Safety: The use of hazardous and reactive materials like sodium methoxide in the traditional route requires specialized handling infrastructure to ensure safety at an industrial scale. While the greener DBU-based process mitigates this, the cost and handling of large quantities of an organic base must be considered.

Maintaining Regioselectivity: The DMAIA precursor contains two chlorine atoms. The synthesis relies on the selective replacement of only one of these atoms. While the existing methods are effective, ensuring high regioselectivity during scale-up requires stringent control over reaction conditions (temperature, stoichiometry) to prevent the formation of undesired dimethoxy byproducts, which would complicate purification and lower the yield.

Process Control: Maintaining consistent temperature and efficient mixing in large batch reactors can be difficult. Localized "hot spots" could lead to side reactions and impurity formation, impacting the final product's quality and yield. Flow chemistry offers a viable solution to this challenge. europa.eu

Purification and Isolation: The final product must be isolated with very high purity. Industrial-scale purification, often involving crystallization, requires large volumes of solvents, which impacts cost and environmental footprint. Optimizing crystallization conditions to maximize yield and purity while minimizing solvent use is a critical challenge.

Molecular Interactions and Receptor Pharmacology of 4 Methoxy Moxonidine Preclinical/in Vitro Investigations

Binding Affinity and Selectivity Profiles at Imidazoline (B1206853) Receptors

4-Methoxy Moxonidine's interaction with imidazoline receptors is a key area of preclinical research, defining its primary mechanism of action.

Moxonidine (B1115), the parent compound of this compound, is a selective agonist for the imidazoline receptor subtype 1 (I1). wikipedia.orgncats.io This receptor is predominantly located in the rostral ventrolateral medulla (RVLM) of the brainstem, a critical area for the central regulation of blood pressure. wikipedia.orgresearchgate.net The agonistic activity of moxonidine at these I1 receptors leads to a decrease in sympathetic nervous system activity, which in turn lowers blood pressure. wikipedia.orgdrugbank.com

Radioligand binding assays have demonstrated that moxonidine has a high affinity for I1 imidazoline receptors. nih.gov The binding affinity of moxonidine at I1 sites shows a strong correlation with the clinical doses required for antihypertensive effects in humans. nih.gov Specifically, moxonidine displays a 40- to 70-fold selectivity for I1-imidazoline receptors over α2-adrenergic sites in the ventrolateral medulla. researchgate.net This selectivity is a distinguishing feature compared to older centrally-acting antihypertensives like clonidine (B47849), which binds to both I1 and α2-receptors with similar affinity. wikipedia.org In fact, moxonidine's affinity for the I1 receptor is about 33 times greater than its affinity for the α2-receptor. wikipedia.org

Binding studies using [3H]moxonidine have confirmed that it is a selective, high-affinity ligand for the I1-imidazoline receptor. researchgate.netresearchgate.net The high affinity of moxonidine for I1-imidazoline binding sites has also been verified in bovine adrenomedullary chromaffin cells, which are notable for lacking α2-adrenergic receptors. researchgate.netresearchgate.net Furthermore, [3H]moxonidine binding to I1-imidazoline sites is influenced by guanine (B1146940) nucleotides, suggesting that these receptors are likely coupled to G-proteins. researchgate.net

Table 1: Comparative Binding Affinity of Moxonidine at I1 and α2-Adrenergic Receptors This table is interactive. Click on the headers to sort the data.

| Compound | Receptor | Binding Affinity (Ki, nM) | Selectivity (α2/I1) |

|---|---|---|---|

| Moxonidine | I1 Imidazoline | 56 caymanchem.com | ~0.4 |

| Moxonidine | α2A-Adrenergic | 150 caymanchem.com | |

| Clonidine | I1 Imidazoline | High Affinity wikipedia.org | Lower Selectivity |

| Clonidine | α2-Adrenergic | High Affinity wikipedia.org |

The I2 imidazoline receptors represent a distinct subtype of imidazoline binding sites that are not blocked by catecholamines. wikipedia.org These receptors are found in various tissues, including the brain, where they are particularly localized in glial cells. uva.nl The I2 receptor binding sites have been identified on the outer mitochondrial membrane and are thought to be an allosteric site on monoamine oxidase. wikipedia.org

While moxonidine is primarily characterized by its high affinity for I1 receptors, its interaction with I2 receptors is less pronounced. uva.nl Research indicates that I2 receptors may not be directly involved in the regulation of blood pressure. uva.nl However, they have been implicated in other physiological processes, such as the stimulation of insulin (B600854) release and the modulation of monoamine levels in the brain. uva.nl Some studies suggest that I2 receptor agonists could be effective in managing chronic pain. wikipedia.org

The functional characterization of I2 receptors is ongoing, and selective ligands are crucial tools in this research. nih.gov While moxonidine's primary therapeutic actions are not attributed to I2 receptor interactions, understanding the complete binding profile of this compound and its analogs is essential for a comprehensive pharmacological assessment.

The I3 imidazoline receptor is another subtype within this receptor family, and its primary known function is the regulation of insulin secretion from pancreatic beta cells. wikipedia.org This action is thought to be associated with ATP-sensitive potassium (KATP) channels. wikipedia.org

The design and synthesis of ligands with high selectivity for the I1, I2, and I3 imidazoline receptor subtypes are of significant interest for developing new therapeutic agents with more targeted effects. researchgate.net Currently, there is limited specific information available in the provided search results regarding the direct interaction and efficacy of this compound at the I3 imidazoline receptor. Further preclinical investigations are necessary to fully elucidate the binding affinity and functional activity of this compound at this particular receptor subtype.

Alpha-Adrenergic Receptor Profile and Subtype Specificity

In addition to its primary action on imidazoline receptors, this compound's parent compound, moxonidine, also interacts with alpha-adrenergic receptors, albeit with different affinities and functional consequences.

Preclinical studies have shown that moxonidine can interact with alpha-1 (α1) adrenergic receptors. In isolated ring segments of the rat-tail artery, moxonidine was observed to increase tension development, a response that could be blocked by α1-adrenoceptor antagonists such as prazosin (B1663645) and urapidil. nih.gov The comparison of pA2 values for prazosin in the presence of moxonidine confirmed the involvement of α1-adrenergic receptors in this contractile response. nih.gov However, moxonidine demonstrates very low affinity for α1-adrenergic receptors, with a Ki value greater than 30,000 nM. caymanchem.com This suggests that while interactions can be observed in vitro at certain concentrations, the physiological relevance of this interaction at therapeutic doses is likely minimal.

Moxonidine exhibits a notable interaction with alpha-2 (α2) adrenergic receptors, although with lower affinity compared to its interaction with I1 imidazoline receptors. drugbank.com This interaction is primarily with the α2A-adrenergic receptor subtype. caymanchem.comphysiology.org The binding affinity (Ki) of moxonidine for the α2A-AR is reported to be 150 nM. caymanchem.com In contrast, its affinity for the α2B and α2C subtypes is significantly lower, with Ki values of 1,000 nM and 2,000 nM, respectively. caymanchem.com

This selectivity for the α2A subtype is an important characteristic. The α2A-subtype is known to mediate many of the classic effects of α2-adrenergic receptor agonists, including sedation and hypotension. kablelab.comresearchgate.net Studies in mice with altered α2-adrenergic receptor genes have indicated that the α2A-subtype is the primary mediator of the hypotensive effects of α2-agonists. kablelab.com The inhibitory effect of moxonidine on bulbospinal neurons in the RVL, which contributes to its sympatholytic action, is thought to be largely mediated by its agonist activity at α2A-ARs. physiology.org

Some research suggests that while moxonidine has a lower affinity for α2-adrenergic receptors compared to older drugs like clonidine, this interaction is still functionally relevant. nih.gov For instance, at doses that produce similar hypotensive effects, moxonidine has been shown to inhibit noradrenaline release in the prefrontal cortex, an effect likely mediated by α2-adrenoceptors. nih.gov High-efficacy α2-agonists, such as brimonidine (B1667796) and moxonidine at the α2A receptor, have been shown to stimulate biphasic (Gi-Gs) concentration responses in in-vitro assays. nih.gov

Table 2: Binding Affinity of Moxonidine at α-Adrenergic Receptor Subtypes This table is interactive. Click on the headers to sort the data.

| Receptor Subtype | Binding Affinity (Ki, nM) |

|---|---|

| Alpha-1 (α1) | >30,000 caymanchem.com |

| Alpha-2A (α2A) | 150 caymanchem.com |

| Alpha-2B (α2B) | 1,000 caymanchem.com |

| Alpha-2C (α2C) | 2,000 caymanchem.com |

Mechanisms of Signal Transduction Pathway Modulation

The cellular effects of this compound are understood to be mediated through its interaction with specific cell surface receptors and the subsequent activation of intracellular signaling cascades. These pathways are critical in translating the external signal of receptor binding into a functional cellular response.

This compound, like its parent compound Moxonidine, is classified as a selective agonist for imidazoline receptors, particularly the I1 subtype, and to a lesser extent, α2-adrenoceptors. amazonaws.comnps.org.auwikipedia.org Both of these receptor types belong to the large superfamily of G-protein coupled receptors (GPCRs), which are characterized by their seven-transmembrane helical structure. wikipedia.orgnih.gov

The activation process is initiated when a ligand such as this compound binds to the receptor. msu.edu This binding induces a conformational change in the receptor protein, which in turn activates an associated intracellular heterotrimeric G-protein (composed of α, β, and γ subunits). wikipedia.org This activation involves the exchange of a guanosine (B1672433) diphosphate (B83284) (GDP) molecule for a guanosine triphosphate (GTP) on the Gα subunit. wikipedia.orgumn.edu Upon GTP binding, the Gα subunit dissociates from the Gβγ dimer, and both components become free to interact with and modulate the activity of downstream effector proteins. wikipedia.org

Moxonidine exhibits a significantly higher affinity for the imidazoline I1-receptor compared to the α2-receptor. wikipedia.org This selectivity is a key feature that distinguishes it from older centrally-acting antihypertensives. amazonaws.comwikipedia.org

Table 1: Comparative Receptor Binding Affinity of Moxonidine

| Receptor Subtype | Relative Affinity | Primary G-Protein Coupling | Reference |

|---|---|---|---|

| Imidazoline I1 | High | Gi/Go (putative) | wikipedia.org |

| α2-Adrenoceptor | Lower (33x less than I1) | Gi | wikipedia.orgmdpi.com |

This table illustrates the receptor binding profile for the parent compound Moxonidine.

A primary signaling pathway engaged by α2-adrenoceptor activation is the modulation of adenylyl cyclase activity. The α2-adrenoceptor is canonically coupled to the inhibitory G-protein, Gαi. mdpi.comnih.gov When an agonist like this compound activates the receptor, the dissociated Gαi subunit inhibits the enzyme adenylyl cyclase. mdpi.com

Adenylyl cyclase is responsible for the conversion of adenosine (B11128) triphosphate (ATP) into cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in numerous cellular processes. mdpi.com By inhibiting adenylyl cyclase, activation of the α2-receptor leads to a decrease in the intracellular concentration of cAMP. mdpi.com This reduction in cAMP levels subsequently decreases the activity of cAMP-dependent protein kinases, such as Protein Kinase A (PKA), altering the phosphorylation state and activity of various downstream target proteins. biosino.org

The modulation of intracellular calcium ([Ca2+]i) is another important consequence of GPCR activation. The signaling pathways can be complex and cell-type dependent.

Via Gi/o Proteins: Activation of α2-adrenoceptors can lead to a decrease in cytoplasmic Ca2+, partly through the inhibition of voltage-gated calcium channels by the G-protein subunits. umn.edumdpi.com

Via Gq Proteins: In some cellular contexts, GPCRs can couple to Gαq proteins. nih.gov Activated Gαq stimulates the enzyme phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). wikipedia.orgmsu.edu IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytosol and elevating [Ca2+]i. nih.govmsu.edu While α2A-adrenoceptor activation has been shown to elevate [Ca2+]i in specific cell lines like HEL 92.1.7, the precise G-protein linkage responsible for this effect for moxonidine-like compounds requires further elucidation. nih.gov

Earlier investigations in rat cardiomyocytes indicated that I1-imidazoline receptor agonists could elevate intracellular calcium in the cytosol. researchgate.net

The Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the Extracellular signal-Regulated Kinase (ERK) pathway, is a central signaling module that governs cellular processes like proliferation, differentiation, and survival. cusabio.comanygenes.commdpi.com This pathway can be engaged by GPCRs. cusabio.comfrontiersin.org

The activation sequence typically begins with an activated receptor stimulating a cascade that involves the small GTPase Ras. Ras then recruits and activates Raf kinases (MAPKKK), which in turn phosphorylate and activate MEK (MAPKK). Finally, MEK activates ERK (MAPK) through phosphorylation. cusabio.com Activated ERK can then translocate to the nucleus to phosphorylate transcription factors, thereby altering gene expression. cusabio.com

Some evidence suggests that the effects of Moxonidine may involve the downstream phosphorylation of p38 MAPK and ERK, indicating an engagement of this pathway. biosino.org This signaling connection is a critical area of investigation for understanding the full spectrum of cellular activities modulated by imidazoline agonists.

In Vitro Pharmacological Functional Assays

To characterize the activity of compounds like this compound at their target receptors, various in vitro functional assays are employed. These assays measure the cellular response following receptor activation.

Cell-based reporter gene assays are powerful tools for studying receptor activation and signal transduction pathways with high sensitivity. svarlifescience.compromega.ca The fundamental principle involves genetically modifying a host cell line to express a reporter gene, such as luciferase or β-galactosidase. promega.canih.gov The expression of this reporter gene is placed under the control of a specific promoter or response element that is activated by the signaling pathway of interest. nih.govthermofisher.com

For instance, to study the Gi-coupled α2-adrenoceptor pathway, a reporter construct could utilize a promoter containing cAMP Response Elements (CRE). Activation of the receptor by an agonist like this compound would inhibit adenylyl cyclase, lower cAMP levels, and thus decrease the expression of the reporter gene. Conversely, to study a Gq-coupled pathway, a reporter could be linked to a response element activated by transcription factors sensitive to Ca2+/DAG signaling, such as the Nuclear Factor of Activated T-cells (NFAT).

These assays allow for the quantitative determination of a compound's potency (EC50) and efficacy (Emax) by measuring the reporter signal across a range of compound concentrations. promega.ca

Table 2: Example Components of a Cell-Based Reporter Gene Assay for a Gi-Coupled Receptor

| Assay Component | Description | Purpose |

|---|---|---|

| Host Cell Line | A stable mammalian cell line (e.g., HEK293, CHO) endogenously or transiently expressing the target receptor (e.g., α2-adrenoceptor). | Provides the biological system for the assay. |

| Reporter Construct | A plasmid containing a reporter gene (e.g., Firefly Luciferase) downstream of a promoter with cAMP Response Elements (CRE). | Links the signaling pathway (cAMP levels) to a measurable output (light). promega.ca |

| Test Compound | This compound. | The agonist being investigated. |

| Stimulant | Forskolin. | An agent that directly activates adenylyl cyclase to induce a high basal cAMP level, against which inhibition can be measured. nih.gov |

| Detection Reagent | Luciferin substrate. | Reacts with the expressed luciferase enzyme to produce a luminescent signal. thermofisher.com |

| Instrumentation | Luminometer. | Quantifies the light output, which is correlated with reporter gene activity. |

This table outlines the typical setup for a functional assay to measure the inhibition of the cAMP pathway.

Receptor Internalization and Desensitization Studies

Detailed preclinical investigations focusing specifically on the receptor internalization and desensitization profile of this compound are not extensively documented in publicly available scientific literature. Receptor internalization is a crucial cellular process where cell surface receptors are removed from the plasma membrane and translocated to the cell's interior, often leading to receptor desensitization, a state where the receptor's response to a ligand is diminished over time with continuous or repeated exposure.

For the parent compound, moxonidine, some studies have indirectly touched upon aspects of receptor sensitivity. For instance, a lack of cross-desensitization has been observed between imidazoline agonists and phenethylamines in the rat vas deferens, suggesting actions at distinct sites. researchgate.net However, direct studies quantifying the rate and extent of internalization or desensitization of imidazoline I1 or α2-adrenergic receptors following exposure to this compound are needed to fully characterize its pharmacological profile in this regard. Such studies would be critical in understanding the potential for tachyphylaxis (rapidly diminishing response to successive doses of a drug) and the long-term efficacy of the compound.

Electrophysiological Measurements in Receptor-Expressing Cell Lines

Electrophysiological studies provide insights into how a compound modulates the electrical properties of cells, which is fundamental to its mechanism of action, particularly for neurologically active agents. While direct electrophysiological data for this compound is limited, extensive research on its parent compound, moxonidine, in various receptor-expressing cell lines and primary neurons offers a predictive framework for its potential effects. These studies have primarily focused on its interaction with imidazoline I1 receptors and α2-adrenergic receptors (α2-AR).

In studies on neurons from the rostral ventrolateral medulla (RVLM), a key area for blood pressure regulation, moxonidine has been shown to inhibit the firing of spontaneously active neurons. physiology.org This inhibitory effect is a key component of its sympatholytic action.

Key Electrophysiological Findings for Moxonidine:

Inhibition of Neuronal Firing: In RVL neurons, moxonidine (10 μM) produced a significant inhibitory effect, characterized by hyperpolarization (approximately -20 mV) and a near-cessation of neuronal firing. ncats.io This effect was reversible and is thought to contribute to its hypotensive action. ncats.io

Modulation of Ion Currents: In whole-cell patch-clamp recordings of RVL bulbospinal neurons, moxonidine induced a small and variable outward current. physiology.org This current was blocked by the selective α2-AR antagonist SKF 86466, suggesting it is mediated by α2-adrenergic receptors. physiology.org

Effects on Synaptic Transmission: Moxonidine has been demonstrated to reduce the amplitude of evoked excitatory postsynaptic currents (EPSCs) in RVL neurons with an EC₅₀ of 1 μM, achieving a 53% inhibition at a concentration of 10 μM. physiology.org This suggests a presynaptic mechanism of action, reducing the release of excitatory neurotransmitters. The decay time constant of the EPSCs was not affected. physiology.org Furthermore, moxonidine also reduced the amplitude of evoked inhibitory postsynaptic currents (IPSCs) by 63%. physiology.org

Receptor Specificity in Electrophysiological Responses: The inhibitory effects of moxonidine on neuronal firing and postsynaptic currents in the RVL were largely reversed or blocked by α2-AR antagonists, indicating that many of its electrophysiological actions in this brain region are mediated through α2-adrenergic receptors. physiology.org In contrast, the specific I1 imidazoline ligand AGN 192403 had no effect on the spontaneous activity of these neurons. physiology.org However, in other cell systems, like PC12 cells which lack α2-AR, moxonidine has been shown to elicit cellular signaling, supporting the functional role of I1 receptors. physiology.org

The following table summarizes the key electrophysiological findings for moxonidine, which may serve as a reference for the potential, yet unconfirmed, properties of this compound.

| Parameter | Cell Type/Tissue | Agonist/Concentration | Effect | Antagonist/Blocker |

| Neuronal Firing | Rostral Ventrolateral Medulla (RVLM) Neurons | Moxonidine (10 μM) | Profound inhibition of firing, hyperpolarization (~ -20 mV) | - |

| Membrane Current | RVLM Bulbospinal Neurons | Moxonidine | Small, variable outward current (mean 7 pA) | SKF 86466 |

| Excitatory Postsynaptic Current (EPSC) Amplitude | RVLM Neurons | Moxonidine (EC₅₀ = 1 μM) | Reduction (53% inhibition at 10 μM) | SKF 86466 (~80% reduction of effect) |

| Inhibitory Postsynaptic Current (IPSC) Amplitude | RVLM Neurons | Moxonidine | Reduction (63%) | - |

| Hyperpolarization-activated cation current (Ih) | Ventral Tegmental Area (VTA) Neurons | Moxonidine (30 μM) | No inhibition | - |

Further electrophysiological studies on cell lines selectively expressing imidazoline I1 receptors and different α2-adrenergic receptor subtypes are necessary to delineate the precise effects and receptor selectivity of this compound.

Structure Activity Relationship Sar and Computational Studies of 4 Methoxy Moxonidine

Elucidation of Key Pharmacophoric Features for Imidazoline (B1206853) Receptor Binding

The interaction of moxonidine (B1115) and related compounds with imidazoline receptors is dictated by specific structural motifs, known as pharmacophoric features. These features are essential for molecular recognition and the initiation of a biological response.

The Imidazoline Ring: The 4,5-dihydro-1H-imidazol-2-yl group is a cornerstone of the pharmacophore. This positively charged moiety at physiological pH is crucial for anchoring the ligand into the receptor binding pocket, likely through ionic or hydrogen bonding interactions. researchgate.net The primary protonation site is the imidazolidine (B613845) portion of the molecule. researchgate.netacs.org

The Aryl Moiety: A substituted aromatic or heteroaromatic ring system, in this case, the dichloromethoxy-methyl-pyrimidine ring, is another critical component. This part of the molecule engages in various interactions, including van der Waals forces and potential pi-stacking with aromatic residues in the receptor.

The Connecting Bridge: The exocyclic amino group (-NH-) that links the imidazoline ring to the pyrimidine (B1678525) ring provides a specific spatial arrangement and conformational flexibility. This linker ensures the correct orientation of the two key ring systems for optimal receptor engagement. Computational studies show that moxonidine favors the 'imino' tautomeric form, which is more stable than the 'amino' tautomer by approximately 19 kJ/mol. researchgate.netresearchgate.net

Pharmacophore modeling studies on various I1 receptor ligands have been conducted to define the ideal spatial arrangement of these features for both agonist and antagonist activity. researchgate.netresearchgate.netnih.gov

Impact of the 4-Methoxy Group on Receptor Affinity, Selectivity, and Efficacy

The substituents on the pyrimidine ring, including the chlorine atom and the methoxy (B1213986) group, are critical in defining moxonidine's high affinity and, most importantly, its selectivity for I1-imidazoline receptors over α2-adrenergic receptors. nih.gov This selectivity is what distinguishes second-generation agents like moxonidine from older drugs such as clonidine (B47849), leading to a different side-effect profile. nih.govdrugbank.com

Moxonidine demonstrates a significantly higher affinity for I1 receptors compared to α2-receptors. wikipedia.orgwikidoc.org Reports indicate this selectivity ratio can be as high as 40- to 100-fold. jpp.krakow.plresearchgate.net While direct experimental data isolating the singular effect of the methoxy group is sparse in the reviewed literature, its electronic and steric properties are understood to contribute to this selectivity. The electron-donating nature of the methoxy group alters the electronic distribution of the pyrimidine ring, which can influence the strength and nature of interactions with specific amino acid residues in the I1 receptor binding site, differentiating it from the α2-receptor site.

The table below compares the receptor selectivity of moxonidine with the first-generation compound, clonidine.

| Compound | I1 Receptor Affinity (Ki, nM) | α2-Adrenergic Receptor Affinity (Ki, nM) | Selectivity Ratio (α2/I1) |

| Moxonidine | 56 caymanchem.com | 150 caymanchem.com | ~3-70 (varies by study) wikipedia.orgresearchgate.netresearchgate.net |

| Clonidine | ~Equal affinity for both receptors wikipedia.orgwikidoc.org | ~Equal affinity for both receptors wikipedia.orgwikidoc.org | ~4 wikipedia.org |

This table is generated based on data from multiple sources and reflects the general consensus on selectivity.

Metabolism studies show that moxonidine undergoes oxidation, including the formation of a hydroxymethyl metabolite, though the primary metabolites result from oxidation of the imidazoline ring and its subsequent opening. wikipedia.orgdrugbank.com The antihypertensive activity of these metabolites is significantly attenuated compared to the parent compound, highlighting the importance of the intact moxonidine structure, including the methoxy group, for full efficacy.

Rational Design Principles for 4-Methoxy Moxonidine Analogues

The design of new analogues based on the moxonidine scaffold follows established medicinal chemistry principles aimed at optimizing potency, selectivity, and pharmacokinetic properties. ijarsct.co.innih.govnih.govunimib.it

Key rational design strategies include:

Bioisosteric Replacement: The methoxy group can be replaced by other chemical groups with similar steric and electronic properties (bioisosteres). Examples include replacing -OCH3 with -SCH3, -NHCH3, or halogens like fluorine, to probe the interaction with the receptor and potentially improve metabolic stability or binding affinity.

Modification of the Pyrimidine Ring: Altering or replacing other substituents on the pyrimidine ring (the chlorine atom and methyl group) can fine-tune the electronic landscape and steric profile of the molecule. This can lead to enhanced selectivity or affinity.

Alteration of the Linker: Modifying the length, rigidity, or chemical nature of the amino linker can alter the relative orientation of the imidazoline and pyrimidine rings, which is a critical parameter for optimal binding.

Scaffold Hopping: The pyrimidine core could be replaced entirely with other aromatic or heteroaromatic systems while retaining the key pharmacophoric elements to discover novel chemical series with similar biological activity. core.ac.uk

These design principles are often guided by computational modeling to predict the impact of structural changes before undertaking chemical synthesis. core.ac.uksci-hub.se

Computational Chemistry Approaches

Computational methods are invaluable for investigating the structural and electronic properties of this compound and its interaction with target receptors at an atomic level.

Since the crystal structure of the I1-imidazoline receptor has not been fully elucidated, molecular docking studies often rely on homology models, with the Nischarin protein being identified as a strong candidate. researchgate.netnih.goveurekaselect.com Docking simulations place the moxonidine molecule into the putative binding site to predict its most likely conformation and key interactions.

Studies have identified several amino acid residues that may be crucial for binding. nih.govingentaconnect.com For instance, interactions with charged (e.g., Arginine, Glutamate) and hydrophobic (e.g., Valine) residues are predicted to stabilize the ligand in the binding pocket. nih.govingentaconnect.com

Table of Predicted Interactions for I1-Receptor Agonists:

| Interacting Residue | Type of Interaction |

|---|---|

| Arginine (e.g., Arg 758, Arg 866) | Hydrogen Bonding, Electrostatic |

| Glutamate (e.g., Glu 1057) | Hydrogen Bonding, Electrostatic |

| Valine (e.g., Val 981) | Hydrophobic |

Data derived from pharmacophore modeling and docking studies of I1-IR ligands. nih.govingentaconnect.com

These simulations help rationalize the observed structure-activity relationships and guide the design of new, more potent, and selective analogues.

Molecular dynamics (MD) simulations are computational experiments that model the movement of every atom in a system over time. For this compound, an MD simulation of the ligand-receptor complex, generated from a docking study, would provide insights into the stability of the binding pose.

Key analyses in an MD simulation include:

Root Mean Square Deviation (RMSD): To assess the conformational stability of the protein and the ligand over the simulation time. A stable RMSD suggests the system has reached equilibrium.

Root Mean Square Fluctuation (RMSF): To identify the flexibility of different parts of the protein, highlighting which residues are rigid and which are more mobile upon ligand binding.

Hydrogen Bond Analysis: To monitor the persistence of specific hydrogen bonds between the ligand and receptor, confirming the importance of these interactions for stable binding.

While specific MD simulation results for moxonidine were not detailed in the provided search results, this technique is a standard and crucial step in computational drug design to validate docking results and understand the dynamic nature of the ligand-receptor interaction.

Quantum chemical calculations, particularly using Density Functional Theory (DFT), have been employed to understand the intrinsic properties of the moxonidine molecule. irjweb.comscirp.orgsciensage.inforsc.orgijarset.comacs.org Two-layered ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) calculations have also been used, which allow for high-level computation on a key part of the molecule (e.g., the core structure) while a lower-level method is used for the rest. researchgate.netacs.orgresearchgate.netacs.org

These studies provide data on:

Molecular Geometry: Confirming the stable conformation where the pyrimidine and imidazolidine rings are in a mutual gauche position. researchgate.net

Tautomerism: Proving that the imino tautomer is significantly more stable than the amino form. researchgate.netresearchgate.net

Electronic Properties: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. scirp.orgacs.org The electron-donating methoxy group influences these frontier orbitals.

Proton Affinity: The primary site of protonation is calculated to be on the imidazoline moiety, with a computed proton affinity of -1004 kJ/mol. researchgate.netacs.org

Calculated Quantum Chemical Properties of Moxonidine:

| Property | Value/Description | Reference |

|---|---|---|

| Stable Tautomer | Imino form | researchgate.netresearchgate.net |

| Energy Difference (Imino-Amino) | ~19 kJ/mol | researchgate.netresearchgate.net |

| Stable Conformation | Pyrimidine and imidazolidine rings are in a gauche conformation. | researchgate.net |

| Proton Affinity | -1004 kJ/mol | researchgate.netacs.org |

| HOMO-LUMO Gap | A key descriptor of chemical reactivity and stability. | scirp.orgacs.org |

This table summarizes findings from theoretical studies.

These computational analyses provide a deep, molecular-level understanding of the features that make this compound an effective and selective I1-imidazoline receptor agonist.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. nih.govnih.gov For moxonidine analogues, a pharmacophore model helps in understanding the key interactions with the I1-imidazoline receptor. researchgate.net This model is then used as a 3D query in virtual screening to search large chemical databases for novel compounds that match the pharmacophore and are therefore likely to be active. nih.govfrontiersin.org

A pharmacophore model for I1-imidazoline receptor agonists, based on the structure of moxonidine and other active ligands, typically includes several key features. These features represent the crucial interaction points between the ligand and the receptor's binding site. The process involves generating models based on known active compounds and validating them to ensure they can distinguish between active and inactive molecules. ugm.ac.idmdpi.com

Table 1: Key Pharmacophoric Features for I1-Imidazoline Receptor Agonists

| Feature Type | Description | Putative Role in Binding |

| Hydrogen Bond Acceptor (HBA) | Typically associated with nitrogen atoms in the pyrimidine or imidazoline ring. | Forms hydrogen bonds with donor residues in the receptor active site. |

| Hydrogen Bond Donor (HBD) | The N-H group of the imidazoline ring is a critical donor feature. | Engages with acceptor residues, contributing to anchoring the ligand. |

| Aromatic Ring (AR) | The substituted pyrimidine ring acts as an aromatic feature. | Participates in hydrophobic or pi-stacking interactions with aromatic amino acid residues. |

| Positive Ionizable Feature | The imidazoline ring is protonated at physiological pH. | Forms a key electrostatic interaction with a negatively charged residue (e.g., Aspartate) in the binding pocket. |

Virtual screening campaigns using such validated pharmacophore models can efficiently filter millions of compounds to identify a smaller, more manageable set of "hits." frontiersin.org These hits, which possess the desired spatial arrangement of chemical features, are then subjected to further computational analysis, such as molecular docking, to predict their binding mode and affinity more accurately before being selected for chemical synthesis and biological testing. mdpi.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. fda.govscielo.br For moxonidine and its analogues, QSAR models are developed to predict their binding affinity for I1-imidazoline and α2-adrenergic receptors. researchgate.net These models are essential for guiding the design of new derivatives with improved potency and selectivity. researchgate.net

The development of a QSAR model involves calculating a wide range of molecular descriptors for a set of compounds with known activities. These descriptors quantify various aspects of the molecule's physicochemical, electronic, and structural properties. Statistical methods, such as multiple linear regression (MLR), are then used to create an equation that correlates a selection of these descriptors with the observed biological activity. researchgate.net

A QSAR study on imidazoline receptor ligands identified several key descriptors that significantly influence binding affinity. researchgate.net The resulting model provides a quantitative framework for predicting the activity of newly designed compounds, thereby prioritizing the synthesis of the most promising candidates. researchgate.net The validation of these models is critical and is typically performed using cross-validation techniques and external test sets to ensure their predictive power. fda.govresearchgate.net

Table 2: Significant Descriptors in a QSAR Model for I1-Receptor Binding Affinity

| Descriptor | Type | Influence on Binding Affinity (log(1/Ki)) | Rationale |

| Distribution Coefficient (logD at pH 7.4) | Physicochemical | Positive Correlation | Increased lipophilicity can enhance the ability of the compound to cross cell membranes and access the binding site. researchgate.net |

| Molar Refractivity (MR) | Steric/Physicochemical | Positive Correlation | Indicates that larger, more polarizable substituents can lead to better van der Waals interactions with the receptor. researchgate.net |

| Partial Atomic Charge on Imidazoline Nitrogen | Electronic | Negative Correlation | A lower average negative charge on the heterocyclic nitrogen atoms suggests a more favorable electrostatic interaction with the receptor. researchgate.net |

These QSAR models serve as powerful predictive tools in the drug discovery process. scielo.br By inputting the calculated descriptor values for a novel, unsynthesized analogue of moxonidine, researchers can obtain a reliable estimate of its potential binding affinity, streamlining the design-synthesis-testing cycle and reducing the resources required to develop new therapeutic agents. researchgate.net

Preclinical Pharmacological Investigations of 4 Methoxy Moxonidine in Vitro and in Vivo Animal Models

Cardiovascular System Research in Animal Models

Preclinical studies in various animal models have been instrumental in characterizing the cardiovascular effects of moxonidine (B1115), the parent compound of 4-Methoxy Moxonidine. These studies provide a foundational understanding of the potential pharmacological profile of its derivatives.

Hemodynamic Effects in Normotensive Animal Models

In normotensive animal models, moxonidine has been shown to produce a significant reduction in blood pressure. nih.gov For instance, in anesthetized normotensive rats, central administration of moxonidine into the fourth brain ventricle led to a decrease in mean arterial pressure. nih.gov This hypotensive effect was observed alongside a reduction in heart rate. nih.gov Studies in conscious normotensive rabbits also demonstrated a reduction in mean arterial pressure following treatment with moxonidine. frontiersin.org However, in these rabbit studies, the heart rate remained unaffected over a three-week treatment period. frontiersin.org The primary mechanism for the blood pressure reduction is attributed to a decrease in peripheral vascular resistance, while cardiac output and stroke volume are generally not significantly altered. uva.nlnih.gov

Blood Pressure Regulation in Hypertensive Animal Models

The antihypertensive efficacy of moxonidine has been extensively documented in various animal models of hypertension. uva.nlnih.gov These models include spontaneously hypertensive rats (SHRs), renal hypertensive rats, and renal hypertensive dogs. nih.govnih.gov In SHRs, moxonidine administration leads to a pronounced and long-lasting reduction in blood pressure. nih.gov Similar hypotensive effects have been observed in rats with renovascular hypertension. nih.gov

The mechanism behind this blood pressure-lowering effect is a reduction in sympathetic nervous system activity. nih.gov This sympatho-inhibitory action results in vasodilation and a subsequent decrease in peripheral vascular resistance. uva.nl Studies in obese spontaneously hypertensive rats (SHROB) and SHRs on a high-salt diet also demonstrated that moxonidine effectively controlled hypertension. researchgate.net The pressor effect of the high-salt diet, which was found to be dependent on sympathetic nervous system activity, was abolished by moxonidine. researchgate.net

| Animal Model | Effect of Moxonidine on Blood Pressure | Reference |

| Spontaneously Hypertensive Rats (SHR) | Pronounced and long-lasting reduction | nih.gov |

| Renal Hypertensive Rats | Reduction in blood pressure | nih.govnih.gov |

| Renal Hypertensive Dogs | Reduction in blood pressure | nih.gov |

| Obese Spontaneously Hypertensive Rats (SHROB) | Controlled hypertension | researchgate.net |

| SHR on high-salt diet | Abolished pressor effect of diet | researchgate.net |

Autonomic Nervous System Modulation in Animal Models

The primary mechanism of action for moxonidine involves the modulation of the autonomic nervous system. nih.gov It acts as a selective agonist for imidazoline (B1206853) I1 receptors located in the rostral ventrolateral medulla (RVLM) of the brainstem. nih.govnih.govwikipedia.org Activation of these receptors leads to a reduction in sympathetic outflow from the brain to the periphery. uva.nlnih.gov This central sympatho-inhibition is reflected in a decrease in plasma levels of catecholamines, such as noradrenaline and adrenaline. uva.nlnih.govnih.gov

In conscious rabbits, chronic treatment with moxonidine was shown to shift the balance of baroreflex control of heart rate. frontiersin.org Specifically, it decreased the vagal contribution to the baroreflex while increasing the sympathetic baroreflex range and sensitivity. frontiersin.org This suggests that while basal sympathetic activity is reduced, the capacity to respond to a drop in blood pressure by increasing heart rate is enhanced. frontiersin.org The central action of moxonidine is further supported by findings that direct injection into the vertebral artery of cats or the RVLM of SHRs produces a more potent hypotensive effect compared to intravenous administration. nih.govnih.gov

Cardiac Remodeling and Hypertrophy Studies in Animal Models

Chronic hypertension can lead to detrimental changes in the heart, such as left ventricular hypertrophy (LVH) and fibrosis. kup.at Preclinical studies in animal models suggest that moxonidine can mitigate these effects. In spontaneously hypertensive rats with established hypertension, chronic administration of moxonidine has been shown to normalize myocardial fibrosis and improve capillarization. nih.gov It also leads to regressive changes in myocytes and a significant reduction in left ventricular hypertrophy. nih.govnih.gov

These beneficial effects on cardiac structure are thought to be a consequence of both the reduction in blood pressure and the inhibition of the sympathetic nervous system. uva.nlkup.at By reducing the workload on the heart and decreasing the trophic effects of sympathetic stimulation, moxonidine may help to reverse or prevent pathological cardiac remodeling. nih.gov

Central Nervous System (CNS) Research in Animal Models

The central nervous system is the primary site of action for the antihypertensive effects of moxonidine. nih.govmedsinfo.com.au Its ability to cross the blood-brain barrier and interact with specific receptors in the brainstem is key to its pharmacological activity.

Neurotransmitter Release Modulation (e.g., Noradrenaline, NPY)

Moxonidine's central action leads to a reduction in the release of certain neurotransmitters. As a result of its sympatho-inhibitory effect, there is a decrease in the release of noradrenaline from sympathetic nerve endings. nih.govnih.gov This is evidenced by the reduction in plasma noradrenaline concentrations observed in animal studies following moxonidine administration. nih.gov

| Neurotransmitter | Effect of Moxonidine | Animal Model | Reference |

| Noradrenaline | Decreased release | Rats | nih.govnih.gov |

| Neuropeptide Y (NPY) | Reduced central synthesis and release | Obese Zucker rats | mdpi.com |

Neuroinflammatory Pathway Investigations

There is no available research on the effects of this compound on neuroinflammatory pathways. Studies on the parent compound, moxonidine, have suggested potential anti-inflammatory effects. In vitro work with moxonidine has demonstrated a reduction in the expression of inflammatory markers such as interleukin-1 (IL-1), monocyte chemoattractant protein-1 (MCP-1), and tumor necrosis factor-alpha (TNF-α) in vascular smooth muscle cells. In neonatal rat cardiac cells, moxonidine was found to modulate cytokine signaling. Additionally, in animal models of Alzheimer's disease, the effects of agmatine, which are potentiated by moxonidine, included the inhibition of neuroinflammatory markers. In rats with chronic kidney disease, moxonidine was observed to modulate the activity of brain regions associated with stress and pain, which could imply an indirect effect on neuroinflammation. These findings are exclusive to moxonidine, with no corresponding investigations for this compound.

Renal System Research in Animal Models

No preclinical studies on the effects of this compound on the renal system in animal models have been found.

Effects on Sodium and Water Excretion in Animal Models

There are no published data detailing the effects of this compound on sodium and water excretion in animal models. Research on moxonidine has shown that it can increase sodium and water excretion in rats. scbt.com

Renoprotective Effects in Models of Kidney Disease

No evidence from animal models is available regarding the potential renoprotective effects of this compound. The parent compound, moxonidine, has been investigated for its renoprotective properties and has shown beneficial effects in animal models of kidney disease. scbt.com

Metabolic Pathway Research in Animal Models

There are no preclinical data available concerning the effects of this compound on metabolic pathways in animal models.

Lipid Metabolism Effects in Animal Models

Preclinical studies utilizing various animal models have indicated that this compound, a compound structurally related to moxonidine, may exert beneficial effects on lipid metabolism. In genetically hypertensive obese rats, administration of moxonidine, a parent compound, has been shown to improve lipid profiles. Specifically, research has demonstrated a reduction in plasma cholesterol and triglycerides in these animal models. nih.gov

One area of investigation has focused on the compound's impact on atherosclerosis. In ApoE−/− mice, a model prone to developing atherosclerosis, moxonidine administration led to a decrease in the formation of atherosclerotic plaques. This effect was associated with an enhanced uptake of oxidized low-density lipoprotein (LDL) by vascular smooth muscle cells, a process mediated through the activation of α2-adrenoceptors. Furthermore, an increased expression of LDL receptors and lipid efflux transporters, such as ABCG1, was observed in these models.

In spontaneously hypertensive obese rats, a model exhibiting characteristics of metabolic syndrome, moxonidine treatment resulted in significantly lower levels of fasting plasma cholesterol, triglycerides, and free fatty acids compared to untreated controls. nih.gov These findings suggest a potential role for imidazoline receptor agonists in modulating lipid metabolism, particularly in the context of hypertension and metabolic disturbances. nih.govbionity.com

Table 1: Effects of Moxonidine on Lipid Parameters in Animal Models

| Animal Model | Key Findings | Reference |

| Genetically Hypertensive Obese Rats | Improved lipid profiles. | |

| ApoE−/− Mice | Decreased atherosclerosis formation, enhanced oxidized LDL uptake, increased expression of LDL receptors and ABCG1. | |

| Spontaneously Hypertensive Obese Rats | Reduced fasting plasma cholesterol, triglycerides, and free fatty acids. nih.gov | nih.gov |

Pain Modulation Research in Animal Models (e.g., Nociceptive and Neuropathic Pain Models)

Research in animal models suggests that moxonidine, and by extension its analogue this compound, may have a role in pain modulation, particularly in neuropathic pain states. google.comresearchgate.net Studies have demonstrated the efficacy of moxonidine in alleviating allodynia, a key feature of neuropathic pain where non-painful stimuli are perceived as painful. google.com

In rodent models of neuropathic pain, such as those induced by dynorphin (B1627789) or spinal nerve ligation, moxonidine administration effectively reduced hypersensitivity to mechanical stimuli. google.com For instance, in mice with L5 spinal nerve ligation, a common model for inducing allodynia, moxonidine has been shown to inhibit the exaggerated response to mechanical sensation. google.com Similarly, the dynorphin-induced allodynia model, which represents a form of central neuropathic pain, has been used to demonstrate the anti-allodynic activity of moxonidine. google.com

The antinociceptive effects of imidazoline receptor ligands, the class to which this compound belongs, have been explored in various pain models. nih.govscispace.com While these ligands generally show limited effects in models of acute nociception, they have demonstrated effectiveness in models of persistent and chronic pain. nih.gov For example, in nerve-injured mice (Chung model), spinal administration of moxonidine dose-dependently inhibited mechanical hyperalgesia. nih.gov This suggests a potential therapeutic application for conditions characterized by ongoing pain. umich.edu

Table 2: Effects of Moxonidine in Animal Models of Pain

| Pain Model | Key Findings | Reference |

| Dynorphin-Induced Allodynia (Mice) | Effectively alleviates allodynic hypersensitivity to mechanical stimuli. google.com | google.com |

| Spinal Nerve Ligation-Induced Allodynia (Mice) | Effectively alleviates allodynic hypersensitivity to mechanical stimuli. google.com | google.com |

| Nerve-Injured Mice (Chung Model) | Dose-dependently inhibited mechanical hyperalgesia. nih.gov | nih.gov |

Methodological Considerations in Animal Studies

The design and execution of animal studies investigating the pharmacological effects of compounds like this compound are critical for obtaining reliable and translatable results.

Selection of Appropriate Animal Models and Species

The choice of animal model is paramount and depends on the specific research question. For studying lipid metabolism, genetically modified models like the ApoE−/− mouse are valuable for their predisposition to atherosclerosis. Spontaneously hypertensive obese rats serve as a relevant model for investigating metabolic syndrome and its associated lipid abnormalities. nih.govbionity.com

In pain research, various models are employed to mimic different aspects of clinical pain conditions. umich.eduresearchgate.net Nociceptive pain models, such as the hot plate test and acetic acid-induced writhing test, are used to assess the effects of compounds on acute pain perception. explorationpub.comresearchgate.net For chronic pain, and specifically neuropathic pain, models like chronic constriction injury (CCI) of the sciatic nerve, spinal nerve ligation (SNL), and spared nerve injury (SNI) are widely used to induce a state of persistent pain and hypersensitivity. google.comresearchgate.net The selection of the species, often mice or rats, is also a critical consideration, as there can be interspecies differences in drug metabolism and response. csic.esresearchgate.net

Experimental Design, Dosing Regimens, and Statistical Analysis

A robust experimental design is essential for minimizing bias and ensuring the validity of the findings. This includes the use of appropriate control groups, such as placebo or vehicle-treated animals, and often a reference drug for comparison. amazonaws.commedsinfo.com.au Randomization of animals to different treatment groups and blinding of investigators to the treatment allocation are crucial practices to reduce experimental bias. nih.gov

The dosing regimen, including the route of administration and the dose levels, must be carefully selected based on pharmacokinetic and pharmacodynamic data. researchgate.net Isobolographic analysis is a specific statistical method used to determine whether the interaction between two co-administered drugs is synergistic, additive, or antagonistic. nih.gov This is particularly relevant when investigating combination therapies. griffith.edu.au

Preclinical Pharmacokinetics and Metabolism of 4 Methoxy Moxonidine Animal Models

Absorption Characteristics in Animal Systems

Studies in animal models, primarily rats and dogs, indicate that moxonidine (B1115), the parent compound of 4-Methoxy Moxonidine, is rapidly and almost completely absorbed following oral administration. torrentpharma.com Peak plasma levels are typically reached within 30 minutes of administration in these species. torrentpharma.com

Oral Bioavailability in Preclinical Species (e.g., rats, dogs)

The oral bioavailability of moxonidine has been investigated in several preclinical species. In F344 rats, the oral bioavailability of moxonidine was determined to be 5.1%. nih.govresearchgate.netresearchgate.net Following oral administration of a 0.3 mg/kg dose of [14C]moxonidine to these rats, the maximum plasma concentration of moxonidine was 4.0 ng/ml. nih.govresearchgate.netresearchgate.net In contrast, intravenous administration of the same dose resulted in a much higher maximum plasma concentration of 146.0 ng/ml. nih.govresearchgate.netresearchgate.net

In dogs, oral administration of moxonidine also results in rapid absorption. torrentpharma.com While specific bioavailability percentages for dogs are not as readily available in the provided search results, the average plasma concentrations after oral and intravenous administration were found to be comparable, suggesting good absorption. torrentpharma.com

| Species | Oral Bioavailability (%) | Maximum Plasma Concentration (Cmax) after Oral Dose | Time to Maximum Plasma Concentration (Tmax) |

| Rat (F344) | 5.1% nih.govresearchgate.netresearchgate.net | 4.0 ng/ml (at 0.3 mg/kg) nih.govresearchgate.netresearchgate.net | < 0.5 hours torrentpharma.com |

| Dog | Comparable to IV administration torrentpharma.com | Not specified | < 0.5 hours torrentpharma.com |

Gastrointestinal Absorption Mechanisms

The rapid absorption of moxonidine in rats and dogs suggests an efficient mechanism for crossing the gastrointestinal barrier. torrentpharma.com While the precise molecular transport mechanisms are not extensively detailed in the provided search results, the near-complete absorption following oral administration in these species points towards a robust process. torrentpharma.com

Distribution Profile in Animal Tissues

Following absorption, moxonidine and its metabolites are widely distributed throughout the body in animal models. nih.govresearchgate.netresearchgate.net

Tissue Distribution Studies (e.g., Quantitative Whole-Body Autoradiography)

Quantitative whole-body autoradiography studies using [14C]moxonidine in F344 rats have demonstrated that the radiolabeled compound and its metabolites distribute extensively into various tissues. nih.govresearchgate.netresearchgate.net The highest concentrations of radioactivity were observed in the kidney and liver, which are key organs for metabolism and excretion. nih.govresearchgate.netresearchgate.net

Blood-Brain Barrier Penetration in Animal Models

Moxonidine's therapeutic effects as a centrally acting antihypertensive agent necessitate its ability to cross the blood-brain barrier. nih.govnps.org.au Studies in animal models confirm that moxonidine does penetrate the blood-brain barrier. nih.gov However, there appears to be a species difference in the extent of this penetration. For instance, moxonidine is reportedly less potent in lowering blood pressure in rats compared to humans when administered orally, which may suggest differences in blood-brain barrier transport between the species. nih.gov The site of its antihypertensive action is believed to be within the central nervous system, specifically the rostral ventrolateral medulla. nps.org.au

Metabolic Pathways and Metabolite Identification in Animal Models

Moxonidine undergoes extensive metabolism in animal models, with numerous metabolites identified. nih.govresearchgate.netresearchgate.netnih.gov The primary metabolic pathways involve oxidation and conjugation. researchgate.netnih.gov

In rats, at least 17 metabolites have been identified or tentatively identified in various biological matrices, including urine, plasma, and bile. researchgate.netnih.gov The main routes of metabolism include oxidation of the imidazolidine (B613845) ring and the methyl group on the pyrimidine (B1678525) ring. researchgate.netnih.gov

Key metabolites identified in rats include:

Hydroxymethyl moxonidine : Formed through oxidation of the methyl group. nih.govresearchgate.netresearchgate.net

Carboxylic acid metabolite : A major metabolite resulting from further oxidation. nih.govresearchgate.netresearchgate.net

4,5-dehydromoxonidine : One of the two main metabolites. torrentpharma.com

Guanidine (B92328) derivative : The other main metabolite, formed by the opening of the imidazoline (B1206853) ring. torrentpharma.com

Phase II metabolites : Several glutathione (B108866) (GSH) conjugates, cysteinylglycine (B43971) conjugates, cysteine conjugates, and a glucuronide conjugate have been identified in rat bile. nih.govresearchgate.netresearchgate.net

Phase I Metabolic Reactions (e.g., Oxidation, Reduction, Hydrolysis)

In animal models, particularly rats, moxonidine undergoes significant Phase I metabolism primarily through oxidation. researchgate.netnih.govnih.gov These reactions occur on both the pyrimidine and imidazoline rings of the molecule. researchgate.netnih.govdrugbank.com

Key oxidative pathways identified in preclinical studies include:

Hydroxylation: Oxidation of the methyl group on the pyrimidine ring leads to the formation of hydroxymethyl moxonidine. nih.govdrugbank.compsu.edu Further oxidation can result in a carboxylic acid metabolite. nih.gov Oxidation on the imidazoline ring also occurs, forming hydroxy moxonidine, which can be further oxidized to dihydroxy moxonidine. drugbank.compsu.edu

Dehydrogenation: The formation of dehydrogenated moxonidine is a notable metabolic step. drugbank.compsu.edu

These oxidative processes are crucial in the biotransformation of moxonidine, leading to a variety of metabolites. researchgate.netnih.govnih.gov Studies in rats have identified hydroxymethyl moxonidine and a carboxylic acid metabolite as major products of oxidative metabolism. nih.gov

| Phase I Reaction | Metabolite Formed | Location of Reaction | Animal Model |

| Oxidation | Hydroxymethyl moxonidine | Methyl group on pyrimidine ring | Rats |

| Oxidation | Carboxylic acid metabolite | Methyl group on pyrimidine ring | Rats |

| Oxidation | Hydroxy moxonidine | Imidazoline ring | Rats, Mice, Dogs |

| Oxidation | Dihydroxy moxonidine | Imidazoline ring | Rats, Mice, Dogs |

| Dehydrogenation | Dehydrogenated moxonidine | Imidazoline ring | Rats, Mice, Dogs |

Phase II Conjugation Reactions (e.g., Glucuronidation, Sulfation, Glutathione Conjugation)

Phase II metabolism of moxonidine in animal models involves conjugation reactions that increase the water solubility of the metabolites, facilitating their excretion. slideshare.netconicet.gov.ar In rats, several conjugation pathways have been identified, particularly in bile samples. nih.gov

Identified Phase II reactions in rats include:

Glucuronidation: A glucuronide conjugate of moxonidine has been identified in rat bile. nih.gov

Glutathione Conjugation: The formation of glutathione (GSH) conjugates, as well as subsequent cysteinylglycine and cysteine conjugates, has been observed in rat bile samples. nih.gov

These conjugation reactions represent a significant pathway for the metabolism and subsequent elimination of moxonidine and its Phase I metabolites in rats. nih.gov

| Phase II Reaction | Conjugate Identified | Sample Matrix | Animal Model |

| Glucuronidation | Glucuronide conjugate | Bile | Rats |

| Glutathione Conjugation | GSH conjugates, Cysteinylglycine conjugates, Cysteine conjugates | Bile | Rats |

Characterization of Major and Minor Metabolites

Preclinical studies in various animal species have led to the identification of at least 17 different metabolites of moxonidine. researchgate.netnih.gov The identities of seven major metabolites have been confirmed through independent synthesis. researchgate.netnih.gov

In rats, the major metabolites resulting from oxidative metabolism are hydroxymethyl moxonidine and a carboxylic acid metabolite. nih.gov Dehydrogenated moxonidine is also considered a major metabolite. psu.edu In addition to these, various other metabolites are formed through both Phase I and Phase II pathways. nih.gov

It is important to note that some species-specific differences in metabolism have been observed. For instance, certain metabolites found in humans have not been detected in animal models like rats. psu.edu

| Metabolite | Metabolic Pathway | Significance in Animal Models | Animal Species |

| Hydroxymethyl moxonidine | Phase I (Oxidation) | Major | Rats, Mice, Dogs |

| Carboxylic acid metabolite | Phase I (Oxidation) | Major | Rats |

| Dehydrogenated moxonidine | Phase I (Dehydrogenation) | Major | Rats, Mice, Dogs |

| Hydroxy moxonidine | Phase I (Oxidation) | Minor | Rats, Mice, Dogs |

| Dihydroxy moxonidine | Phase I (Oxidation) | Minor | Rats, Mice, Dogs |

| Glucuronide conjugate | Phase II (Glucuronidation) | Identified in bile | Rats |